![molecular formula C8H10N2O2 B3043295 (R)-2-Hydroxy-2-phenylacetohydrazide CAS No. 84049-61-6](/img/structure/B3043295.png)
(R)-2-Hydroxy-2-phenylacetohydrazide
Overview
Description
(R)-2-Hydroxy-2-phenylacetohydrazide, or (R)-HPHA, is a synthetic compound that has been studied extensively for its biochemical and physiological effects in laboratory experiments. It is an important tool in the scientific research of many fields, including biochemistry, pharmacology, and medicine.
Scientific Research Applications
Superconducting Quantum Interference Devices (SQUIDs)
While this might seem unexpected, ®-2-Hydroxy-2-phenylacetohydrazide plays a role in the development of superconducting quantum interference devices (SQUIDs) . These ultrasensitive instruments measure magnetic fields with unparalleled precision. The compound contributes to the fabrication of Josephson junctions, a critical component of SQUIDs.
Ecological Research and Environmental Monitoring
Researchers in ecological sciences employ ®-2-Hydroxy-2-phenylacetohydrazide for various purposes. It aids in studying nutrient cycling, microbial activity, and soil health. Additionally, its use extends to environmental monitoring, where it helps detect pollutants, heavy metals, and other contaminants .
Nanocrystal Synthesis and Optoelectronic Applications
Nanocrystals, with their unique size-dependent properties, have applications in optoelectronics, catalysis, and imaging. ®-2-Hydroxy-2-phenylacetohydrazide participates in the synthesis of nanocrystals, allowing precise control over their size and composition. These nanocrystals find use in LEDs, solar cells, and biological imaging .
properties
IUPAC Name |
(2R)-2-hydroxy-2-phenylacetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)7(11)6-4-2-1-3-5-6/h1-5,7,11H,9H2,(H,10,12)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTGUGVETHVGTL-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxy-2-phenylacetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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